Ethane;1-ethyl-4-methylpiperazine
Description
1-Ethyl-4-methylpiperazine ethanedioate (1:1) is a piperazine derivative characterized by an ethyl group at the 1-position and a methyl group at the 4-position of the piperazine ring, forming a 1:1 salt with oxalic acid (ethanedioic acid). This compound belongs to a broader class of N-substituted piperazines, which are widely studied for their diverse pharmacological and physicochemical properties. Piperazine derivatives often exhibit tunable basicity due to the nitrogen atoms in the ring, making them suitable for salt formation with acids like oxalic acid to enhance solubility and stability .
Properties
CAS No. |
337364-91-7 |
|---|---|
Molecular Formula |
C11H28N2 |
Molecular Weight |
188.35 g/mol |
IUPAC Name |
ethane;1-ethyl-4-methylpiperazine |
InChI |
InChI=1S/C7H16N2.2C2H6/c1-3-9-6-4-8(2)5-7-9;2*1-2/h3-7H2,1-2H3;2*1-2H3 |
InChI Key |
POKWXAXUSBRSCV-UHFFFAOYSA-N |
SMILES |
CC.CC.CCN1CCN(CC1)C |
Canonical SMILES |
CC.CC.CCN1CCN(CC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the piperazine ring significantly influence molecular weight, solubility, and crystallinity. Key comparisons include:
- Key Observations :
- The ethyl and methyl groups in 1-ethyl-4-methylpiperazine oxalate likely confer moderate lipophilicity, balancing solubility (via oxalate) and membrane permeability.
- Aroyl-substituted piperazines () exhibit reduced solubility compared to salts but form stable crystalline structures through hydrogen bonding.
Receptor Binding and Therapeutic Potential
Piperazine derivatives exhibit diverse biological activities depending on substituents:
- Key Observations :
- Ethyl and methyl substituents may enhance blood-brain barrier penetration compared to bulky aryl groups.
- Halogenated analogs (e.g., fluorophenyl in ) show high receptor specificity but increased toxicity risks .
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